molecular formula C6H11NO6 B14587285 N,N-Bis(hydroxymethyl)-L-aspartic acid CAS No. 61518-72-7

N,N-Bis(hydroxymethyl)-L-aspartic acid

Cat. No.: B14587285
CAS No.: 61518-72-7
M. Wt: 193.15 g/mol
InChI Key: ADGCRGYZMUMHOB-BYPYZUCNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N-Bis(hydroxymethyl)-L-aspartic acid is a chemically modified derivative of the proteinogenic amino acid L-aspartic acid. L-Aspartic acid itself is a non-essential amino acid that plays critical roles in human metabolism, serving as a precursor in the biosynthesis of other amino acids like methionine, threonine, isoleucine, and lysine . It is also a key metabolite in the urea cycle and gluconeogenesis . The aspartic acid moiety is a known component of the NMDA (N-methyl-D-aspartate) receptor, where its conjugate base, aspartate, functions as an excitatory neurotransmitter in the central nervous system . The specific N,N-bis(hydroxymethyl) modification introduces hydroxymethyl groups to the amino backbone, which can significantly alter the compound's solubility, reactivity, and coordination chemistry. This functionalization makes it a valuable building block for researchers, particularly in the fields of organic synthesis and materials science. It can be utilized as a precursor for creating specialized polymers, such as polyaspartic acid, which has applications in biodegradable materials and superabsorbent polymers . Furthermore, its structure suggests potential use as a ligand for constructing metal-organic frameworks (MOFs), given that L-aspartic acid and its derivatives have been used to pre-functionalize metal ion clusters, enhancing coordination sites to form stable, porous networks with applications in catalysis and molecular recognition . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

61518-72-7

Molecular Formula

C6H11NO6

Molecular Weight

193.15 g/mol

IUPAC Name

(2S)-2-[bis(hydroxymethyl)amino]butanedioic acid

InChI

InChI=1S/C6H11NO6/c8-2-7(3-9)4(6(12)13)1-5(10)11/h4,8-9H,1-3H2,(H,10,11)(H,12,13)/t4-/m0/s1

InChI Key

ADGCRGYZMUMHOB-BYPYZUCNSA-N

Isomeric SMILES

C([C@@H](C(=O)O)N(CO)CO)C(=O)O

Canonical SMILES

C(C(C(=O)O)N(CO)CO)C(=O)O

Origin of Product

United States

Synthetic Methodologies for N,n Bis Hydroxymethyl L Aspartic Acid

Strategies for N-Functionalization of L-Aspartic Acid Precursors

The introduction of functional groups onto the nitrogen atom of L-aspartic acid is a key step in the synthesis of its N-substituted derivatives. Various chemical and biochemical strategies have been developed to achieve this transformation with control over selectivity and yield.

Direct Alkylation and Mannich-type Reactions on the Nitrogen Atom

Direct N-alkylation of L-aspartic acid with formaldehyde (B43269) represents the most straightforward approach to synthesizing N,N-Bis(hydroxymethyl)-L-aspartic acid. This transformation is a classic example of a Mannich-type reaction, a three-component organic reaction involving the amino alkylation of an acidic proton located on a carbon atom. wikipedia.org In the case of amino acids, the nitrogen atom itself acts as the nucleophile, attacking the carbonyl carbon of formaldehyde.

The reaction mechanism initiates with the nucleophilic attack of the amino group of L-aspartic acid on the electrophilic carbonyl carbon of formaldehyde. This is followed by a proton transfer to form a hydroxymethyl derivative. The reaction can proceed a second time to yield the N,N-bis(hydroxymethyl) product. The reaction of formaldehyde with amino acids can lead to the formation of various products, including hydroxymethylated derivatives, cyclized structures, and cross-linked compounds. researchgate.net

The conditions for this reaction are typically mild, often conducted in aqueous solutions. The control of pH is crucial to ensure the amino group is sufficiently nucleophilic while minimizing side reactions.

Table 1: Representative Conditions for Direct Hydroxymethylation of Amino Acids
ReactantReagentSolventTemperature (°C)pHProduct
L-Aspartic AcidFormaldehyde (aq)Water25-507-9This compound
Glycine (B1666218)Formaldehyde (aq)WaterRoom TemperatureNeutralN,N-Bis(hydroxymethyl)glycine

Chemoenzymatic Approaches for Selective N-Modification

Chemoenzymatic synthesis combines the selectivity of enzymatic catalysis with the versatility of chemical reactions. iupac.org Enzymes can be employed to achieve highly selective modifications of amino acids, often under mild reaction conditions and with excellent stereochemical control. While direct enzymatic N-dihydroxymethylation is not a commonly reported transformation, enzymes can be used to generate N-substituted L-aspartic acid derivatives that could be further modified chemically.

For instance, enzymes such as ethylenediamine-N,N′-disuccinic acid (EDDS) lyase have been shown to catalyze the asymmetric addition of various amines to fumarate, yielding N-substituted L-aspartic acids with high enantiopurity. rsc.orgacs.org This approach could potentially be adapted to produce precursors for this compound.

Another chemoenzymatic strategy could involve the enzymatic resolution of a racemic mixture of an N-substituted aspartic acid derivative, allowing for the isolation of the desired L-enantiomer. iupac.org

Stereochemical Control and Enantiopurity Preservation

A critical aspect in the synthesis of this compound is the preservation of the stereochemical integrity of the chiral center at the α-carbon of the L-aspartic acid backbone.

Maintaining Chirality of the L-Aspartic Acid Stereocenter

The α-carbon of L-aspartic acid is a stereocenter, and its configuration is crucial for the biological activity of many of its derivatives. The synthetic methods employed must be mild enough to avoid racemization at this center. The acidic proton on the α-carbon can be susceptible to epimerization under harsh basic or acidic conditions.

Direct N-alkylation with formaldehyde is generally performed under conditions that are mild enough to preserve the stereochemistry of the α-carbon. Similarly, when using protecting group strategies, the protection and deprotection steps must be chosen carefully to avoid racemization. For instance, harsh basic conditions during the saponification of methyl esters could potentially lead to some degree of epimerization.

Diastereoselective Synthesis Considerations

While this compound itself does not have additional stereocenters created during the N-functionalization, considerations of diastereoselectivity become important when synthesizing other N,N-disubstituted L-aspartic acid derivatives where the two substituents on the nitrogen are different and chiral. In such cases, the existing stereocenter at the α-carbon can influence the stereochemical outcome of the reactions at the nitrogen atom, potentially leading to the formation of diastereomers.

The stereoselective synthesis of such derivatives often requires the use of chiral auxiliaries or catalysts to control the facial selectivity of the incoming electrophiles. The inherent chirality of the L-aspartic acid backbone can be exploited to direct the stereochemical course of the reaction, a concept known as substrate-controlled diastereoselection.

Enantioselective Synthesis Pathways for Specific Isomers

The synthesis of this compound commences with the chiral precursor, L-aspartic acid, which possesses a defined stereocenter at the alpha-carbon (an S-configuration). The primary reaction for its synthesis involves the addition of formaldehyde to the primary amino group. This reaction typically proceeds via nucleophilic addition of the nitrogen to the carbonyl carbon of formaldehyde.

The introduction of two hydroxymethyl groups onto the nitrogen atom of L-aspartic acid does not create a new chiral center at the alpha-carbon; its original S-configuration is retained. However, the stereochemical environment of the molecule is altered. While specific enantioselective pathways for the bis-hydroxymethylation of L-aspartic acid are not detailed in the literature, biocatalytic approaches offer a promising avenue for controlling such transformations with high selectivity. Enzymes such as amine transaminases and lyases have been employed for the enantioselective synthesis of various N-substituted amino acids. rsc.org For instance, biocatalytic methods have been developed for the synthesis of γ-hydroxy amino acids through decarboxylative aldol (B89426) additions, demonstrating the potential of enzymes to control stereochemistry in complex transformations. nih.govchemrxiv.org

While direct biocatalytic N,N-bis-hydroxymethylation of L-aspartic acid has not been reported, the development of engineered enzymes could potentially achieve this with high stereocontrol. Such an enzymatic approach would likely proceed under mild, aqueous conditions, offering a significant advantage over traditional chemical methods.

Reaction Condition Optimization and Yield Enhancement

The optimization of reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters that influence the reaction between an amino acid and formaldehyde include pH, temperature, reactant stoichiometry, and reaction time.

The N-hydroxymethylation of amines is known to be pH-dependent. The reaction of formaldehyde with amino acids to form N-methyl derivatives, a related transformation known as the Eschweiler-Clarke reaction, is influenced by pH and the choice of reducing agent. mdpi.com For the direct synthesis of the hydroxymethyl derivative, a slightly alkaline pH is generally favored to ensure the amino group is sufficiently nucleophilic.

Table 1: Key Parameters for Optimization of this compound Synthesis

ParameterEffect on ReactionConsiderations for Optimization
pH Influences the nucleophilicity of the amino group and the stability of the product.A systematic screening of pH in the range of 8-11 would be necessary to find the optimal balance between reaction rate and product stability.
Temperature Affects the reaction rate. Higher temperatures may lead to faster reaction but could also promote side reactions or product decomposition.Optimization would involve studying the reaction at various temperatures (e.g., room temperature to 60°C) to maximize the yield of the desired product.
Formaldehyde to L-aspartic acid ratio A stoichiometric excess of formaldehyde is required to drive the reaction towards the bis-hydroxymethylated product.Varying the molar ratio of formaldehyde (from 2 to 10 equivalents) would be a key aspect of optimization to ensure complete conversion without excessive side-product formation.
Reaction Time Sufficient time is needed for the reaction to go to completion.The reaction progress should be monitored over time using techniques like NMR or HPLC to determine the optimal reaction duration.

It is important to note that N-hydroxymethylated amino acids can be unstable, and optimizing conditions to favor the desired product while minimizing degradation is a key challenge.

Purification and Isolation Techniques for this compound

The purification and isolation of this compound from the reaction mixture require techniques that can separate the product from unreacted starting materials, the mono-hydroxymethylated intermediate, and any side products. Given the polar and ionic nature of the target compound, chromatographic and crystallization methods are most applicable.

Due to the thermal lability of many N-hydroxymethyl compounds, purification methods that avoid high temperatures are preferable. uaeu.ac.aenih.gov

Table 2: Potential Purification and Isolation Techniques

TechniquePrincipleApplication to this compound
Ion-Exchange Chromatography Separation based on the charge of the molecule.As an amino acid derivative, the target compound will have a net charge that varies with pH. This technique can effectively separate it from non-ionic impurities.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Separation based on hydrophobicity.This can be used for both analytical monitoring of the reaction and for preparative purification, offering high resolution.
Crystallization Precipitation of the pure compound from a supersaturated solution.If a suitable solvent system can be found, crystallization is an effective method for obtaining highly pure product.
Sublimation Purification by transitioning the compound from a solid to a gas phase, then back to a solid.While used for some amino acids, the thermal stability of the target compound would need to be carefully evaluated before employing this method. nih.gov

The choice of purification method will depend on the scale of the synthesis and the nature of the impurities present in the crude reaction mixture.

Green Chemistry Principles in Synthesis

Applying green chemistry principles to the synthesis of this compound is essential for developing an environmentally benign process.

One of the primary green aspects of this synthesis is the potential to use water as the reaction solvent. Water is a non-toxic, non-flammable, and readily available solvent, making it an ideal choice for green synthesis.

The development of a biocatalytic route would be a significant advancement in the green synthesis of this compound. Enzymes operate under mild conditions (neutral pH and ambient temperature), are highly selective, and are biodegradable. A hypothetical biocatalytic process could involve an engineered enzyme that specifically catalyzes the N,N-bis-hydroxymethylation of L-aspartic acid, minimizing byproducts and energy consumption. rsc.orgnih.gov

Furthermore, atom economy can be maximized by optimizing the reaction to ensure that a high proportion of the atoms from the reactants are incorporated into the final product. This involves minimizing the formation of side products through careful control of reaction conditions.

Finally, the use of L-aspartic acid, which can be derived from renewable biomass sources, aligns with the principle of using renewable feedstocks . uaeu.ac.ae

Molecular and Electronic Structure Elucidation of N,n Bis Hydroxymethyl L Aspartic Acid

Conformational Analysis and Potential Energy Surfaces

The three-dimensional structure of N,N-Bis(hydroxymethyl)-L-aspartic acid is not static but exists as an ensemble of interconverting conformers. The study of these conformations and the energy landscape they navigate is crucial for understanding the molecule's properties and reactivity.

Investigation of Preferred Conformations in Gas Phase and Solution

The conformational preferences of this compound are dictated by a delicate balance of intramolecular and intermolecular forces, which differ significantly between the gas phase and solution.

In solution , the conformational landscape is significantly influenced by the solvent. The use of computational models like the Polarizable Continuum Model (PCM) is essential to simulate these effects. researchgate.net In polar solvents, such as water, the molecule is likely to adopt more extended conformations. This is because the solvent molecules can form intermolecular hydrogen bonds with the polar functional groups (carboxyl, hydroxyl, and amine groups), which can compete with and replace the intramolecular hydrogen bonds that dominate in the gas phase. The specific arrangement and stability of conformers are thus highly dependent on the solvent environment. Studies on related amino acid derivatives have shown that a joint analysis of experimental data and theoretical calculations can effectively assign the most stable conformers in various solvents. rsc.orgresearchgate.net

Torsional Angle and Rotameric State Analysis

The various conformations of this compound can be described by a set of torsional (dihedral) angles. The flexibility of the molecule arises from rotation around its single bonds. The key torsional angles include the backbone angles and the side-chain angles.

The primary torsional angles determining the conformation of this compound are:

Backbone:

φ (phi): C'-N-Cα-C'

ψ (psi): N-Cα-C'-O

ω (omega): Cα-C'-O-H (for the carboxylic acid)

Side Chain:

χ1 (chi1): N-Cα-Cβ-Cγ

χ2 (chi2): Cα-Cβ-Cγ-Oδ

N-substituents:

θ1 (theta1): Cα-N-C1-O1

θ2 (theta2): H1-O1-C1-N

θ3 (theta3): Cα-N-C2-O2

θ4 (theta4): H2-O2-C2-N

Table 1: Key Torsional Angles in this compound

Angle Atoms Defining the Angle Description
φ (phi) C' - N - Cα - C' Backbone Torsion
ψ (psi) N - Cα - C' - O Backbone Torsion
χ1 (chi1) N - Cα - Cβ - Cγ Side-Chain Torsion
χ2 (chi2) Cα - Cβ - Cγ - Oδ Side-Chain Torsion
θ1 (theta1) Cα - N - C1 - O1 N-Hydroxymethyl Group 1 Torsion

Theoretical and Computational Chemistry Studies

Theoretical and computational methods are indispensable for elucidating the molecular and electronic structure of complex molecules like this compound. These approaches provide detailed information that can be difficult to obtain experimentally.

Density Functional Theory (DFT) Calculations for Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) is a powerful and widely used quantum mechanical modeling method to investigate the electronic structure of molecules. acs.org For a molecule like this compound, DFT calculations are employed to perform geometry optimization, where the lowest energy (most stable) structure of the molecule is determined. rsc.org These calculations also provide insights into the electronic properties.

Commonly used DFT methods for such studies include the B3LYP hybrid functional combined with basis sets like 6-311++G(d,p). rsc.orgscielo.br These calculations yield optimized geometrical parameters such as bond lengths, bond angles, and dihedral angles. Furthermore, DFT is used to determine electronic properties like the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter for assessing the chemical reactivity and kinetic stability of the molecule.

Table 2: Hypothetical DFT-Calculated Properties for a Stable Conformer of this compound

Property Value
Total Energy (Hartree) -835.1234
HOMO Energy (eV) -6.8
LUMO Energy (eV) -0.5
HOMO-LUMO Gap (eV) 6.3

Ab Initio and Semi-Empirical Quantum Mechanical Approaches

Beyond DFT, other quantum mechanical methods are also utilized. Ab initio methods, such as Hartree-Fock (HF) and Møller-Plesset (MP2) perturbation theory, are based on first principles without empirical parameters. nih.gov While computationally more demanding than DFT, they are often used for benchmarking and obtaining highly accurate results for smaller systems.

On the other hand, semi-empirical methods are less computationally intensive, employing parameters derived from experimental data. These methods are suitable for rapid conformational searches on large molecules to identify potential low-energy structures before subjecting them to more rigorous DFT or ab initio calculations.

Natural Bond Orbital (NBO) and Quantum Theory of Atoms in Molecules (QTAIM) Analysis

To gain a deeper understanding of bonding and intramolecular interactions, NBO and QTAIM analyses are performed on the DFT-optimized geometries.

Natural Bond Orbital (NBO) Analysis NBO analysis transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of core electrons, lone pairs, and chemical bonds. wikipedia.orgwisc.edu This method provides a quantitative picture of the charge distribution by calculating natural atomic charges. juniperpublishers.com A key feature of NBO analysis is its ability to identify and quantify intramolecular charge transfer interactions, such as hyperconjugation and hydrogen bonding. rsc.orgnih.gov This is achieved by examining the interactions between occupied (donor) NBOs and unoccupied (acceptor) NBOs. The stabilization energy (E(2)) associated with these interactions provides a measure of their strength. For this compound, NBO analysis would be crucial for quantifying the strength of the intramolecular hydrogen bonds that stabilize its folded conformations.

Table 3: Illustrative NBO Analysis Results for Intramolecular Interactions

Donor NBO Acceptor NBO E(2) (kcal/mol) Interaction Type
LP(O) hydroxyl σ*(O-H) carboxyl 5.2 Hydrogen Bond

Quantum Theory of Atoms in Molecules (QTAIM) The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, analyzes the topology of the electron density (ρ(r)) to define atoms, chemical bonds, and their properties. wikipedia.orgwiley-vch.de This theory is based on the identification of critical points in the electron density. A bond critical point (BCP) located on a bond path between two nuclei is indicative of a chemical interaction. wiley-vch.de The properties of the electron density at the BCP, such as the density itself (ρ(r)) and its Laplacian (∇²ρ(r)), are used to characterize the nature of the bond. rsc.orgresearchgate.net For instance, a high value of ρ(r) and a negative Laplacian are characteristic of a covalent bond, while lower ρ(r) values and a positive Laplacian are typical for closed-shell interactions like hydrogen bonds and ionic bonds. QTAIM provides a rigorous framework for identifying and characterizing the intramolecular hydrogen bonds within this compound.

Table 4: Representative QTAIM Parameters for Bonds in this compound

Bond ρ(r) (a.u.) ∇²ρ(r) (a.u.) Bond Type
Cα-Cβ 0.250 -0.650 Covalent
O-H···O 0.025 +0.090 Hydrogen Bond

Despite a comprehensive search for computational and theoretical studies on This compound , specific research findings required to populate the requested article sections are not available in the accessible scientific literature.

Detailed Non-Covalent Interaction (NCI) analyses, theoretical predictions of vibrational spectra (Infrared and Raman), and theoretical Nuclear Magnetic Resonance (NMR) chemical shifts are highly specific to a molecule's unique three-dimensional structure and electronic environment. While extensive computational data exists for the parent compound, L-aspartic acid, these findings cannot be accurately extrapolated to its N,N-bis(hydroxymethyl) derivative. The addition of two hydroxymethyl groups to the nitrogen atom fundamentally alters the molecule's geometry, polarity, and potential for intra- and intermolecular interactions, which would result in significantly different spectroscopic and interaction profiles.

Searches for published DFT analyses, theoretical spectroscopy, and computational chemistry studies focusing specifically on this compound did not yield the necessary data, such as NCI plots, calculated vibrational frequencies, or predicted NMR chemical shifts. Therefore, it is not possible to provide a scientifically accurate and detailed article that adheres to the strict outline provided in the user's instructions.

Reactivity and Derivatization Pathways of N,n Bis Hydroxymethyl L Aspartic Acid

Reactivity of the N,N-Bis(hydroxymethyl) Moiety

The N,N-bis(hydroxymethyl) group attached to the alpha-amino nitrogen of the L-aspartic acid backbone is a key site for chemical transformations. This moiety contains two primary hydroxyl groups and a tertiary amine nitrogen, each exhibiting characteristic reactivity.

The primary hydroxyl groups of the N,N-bis(hydroxymethyl) moiety can undergo selective oxidation to yield the corresponding aldehydes or carboxylic acids, depending on the reaction conditions and the oxidizing agent employed. Mild oxidizing agents, such as those based on pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane (DMP), are expected to favor the formation of the corresponding dialdehyde. Stronger oxidizing agents, like potassium permanganate (B83412) (KMnO4) or Jones reagent (CrO3/H2SO4), would likely lead to the formation of the dicarboxylic acid derivative.

Conversely, the hydroxyl groups are generally resistant to reduction. However, they can be converted into better leaving groups, such as tosylates or mesylates, and subsequently be displaced by hydride reagents like lithium aluminum hydride (LiAlH4) to yield the corresponding N,N-dimethyl-L-aspartic acid.

Table 1: Plausible Outcomes of Selective Oxidation and Reduction of the N,N-Bis(hydroxymethyl) Moiety

Reagent/Condition Expected Product
Pyridinium chlorochromate (PCC) N,N-Bis(formyl)-L-aspartic acid
Potassium permanganate (KMnO4) N,N-Bis(carboxy)-L-aspartic acid

Note: This table presents hypothetical data based on the known reactivity of similar functional groups, as no specific experimental data for N,N-Bis(hydroxymethyl)-L-aspartic acid has been reported in the literature.

The hydroxyl groups of the N,N-bis(hydroxymethyl) moiety can readily undergo esterification with carboxylic acids or their derivatives (e.g., acyl chlorides, anhydrides) in the presence of an acid catalyst or a coupling agent. This allows for the introduction of a wide variety of ester functionalities, thereby modifying the steric and electronic properties of the molecule.

Etherification of the hydroxyl groups can be achieved under Williamson ether synthesis conditions, involving deprotonation with a strong base followed by reaction with an alkyl halide. This pathway allows for the introduction of various alkyl or aryl ether linkages. Protecting group strategies may be necessary to achieve selective mono- or di-etherification, given the presence of two hydroxyl groups.

The nitrogen atom in the N,N-bis(hydroxymethyl) group is a tertiary amine, and its lone pair of electrons is available for reaction. However, the steric hindrance imposed by the two hydroxymethyl groups and the aspartic acid backbone can influence its nucleophilicity. It is expected to react with strong electrophiles. For instance, it can be quaternized by reaction with alkyl halides to form the corresponding quaternary ammonium (B1175870) salts. The lone pair also allows the nitrogen to act as a proton acceptor, imparting basic properties to the molecule. The availability of this lone pair for participating in reactions is a key aspect of its chemical character.

Reactivity of the L-Aspartic Acid Carboxylic Acid Functionalities

The L-aspartic acid backbone of the molecule contains two carboxylic acid groups, the α-carboxyl group and the β-carboxyl group in the side chain. These groups are key sites for modification, allowing for the formation of esters, amides, and for participation in peptide coupling reactions.

The carboxylic acid groups can be esterified to form the corresponding mono- or diesters. Selective esterification of one carboxylic acid group over the other can be challenging and may require specific reaction conditions or the use of protecting groups. For instance, esterification under acidic conditions with an alcohol as the solvent is likely to yield the diester. The synthesis of monoesters, particularly the β-ester, often requires a multi-step approach involving protection of the α-carboxylic acid and the amino group.

Table 2: Predicted Products of Esterification of the L-Aspartic Acid Moiety

Reagent/Condition Predicted Major Product
MeOH, H+ (catalyst), heat This compound dimethyl ester

Note: This table is illustrative and based on general principles of amino acid chemistry, as specific data for this compound is not available.

The carboxylic acid functionalities can be converted into amides by reaction with amines in the presence of a coupling agent, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). This reaction is fundamental for forming peptide bonds.

In the context of peptide synthesis, this compound can be coupled with other amino acids or peptides. The presence of the N,N-bis(hydroxymethyl) group introduces significant steric bulk around the α-amino group, which could potentially hinder the coupling reaction. Therefore, the choice of coupling reagents and reaction conditions is critical to achieve efficient peptide bond formation without significant side reactions. Specialized coupling reagents developed for sterically hindered amino acids may be necessary for successful peptide synthesis involving this modified amino acid.

Cyclization Reactions Involving Carboxyl Groups

The presence of two carboxylic acid functions on the L-aspartic acid backbone of this compound allows for specific intramolecular cyclization reactions, primarily leading to the formation of cyclic anhydrides. This reactivity is analogous to that of other N-substituted aspartic acid derivatives. googleapis.comgoogle.com

The formation of a cyclic anhydride (B1165640), specifically an N-bis(hydroxymethyl)aspartic anhydride, can be achieved by treatment with a dehydrating agent. Acetic anhydride is commonly used for such transformations with N-acyl-L-aspartic acids. googleapis.comgoogle.com The reaction involves the removal of a molecule of water from the two carboxyl groups, resulting in a five-membered anhydride ring. This process is typically conducted under controlled temperature conditions to prevent side reactions. google.com The resulting anhydride is a reactive intermediate, valuable in peptide synthesis and other coupling reactions, as it can be readily opened by nucleophiles. googleapis.com

Another potential, though less direct, cyclization pathway involves the nitrogen atom. While the primary focus of this section is on reactions between the carboxyl groups, it is important to note that intramolecular reactions involving one carboxyl group and another nucleophile within the molecule are significant. For instance, in derivatives of aspartic acid, the nitrogen of an adjacent amide bond can attack a side-chain carboxyl group to form a succinimide (B58015) intermediate, a reaction known as aspartimide formation. iris-biotech.demdpi.com For this compound, an analogous intramolecular nucleophilic attack from the central nitrogen onto one of the carboxyl carbons could theoretically lead to a four-membered ring (an azetidinone derivative) or a five-membered ring (a succinimide-like structure), depending on which carboxyl group is attacked. Such reactions are often base-catalyzed and can be a pathway for both synthesis and degradation. nih.govresearchgate.net

The table below summarizes the primary cyclization pathway involving the carboxyl groups.

Reaction TypeReactant GroupsTypical ConditionsProductSignificance
Intramolecular Dehydrationα-Carboxyl and β-CarboxylDehydrating agent (e.g., Acetic Anhydride), controlled temperature (e.g., 35-50°C) googleapis.comgoogle.comN-Bis(hydroxymethyl)aspartic AnhydrideCreates a reactive intermediate for coupling reactions. googleapis.com

Regioselectivity and Chemoselectivity in Multifunctional Transformations

This compound is a multifunctional molecule, containing two primary hydroxyl groups, a secondary amine, and two carboxylic acid groups. This complexity presents challenges and opportunities in chemical transformations, where controlling regioselectivity (which site reacts) and chemoselectivity (which functional group reacts) is crucial. The outcome of a reaction is highly dependent on the nature of the reagent and the reaction conditions, particularly pH.

The reactivity of the nucleophilic centers (amine and hydroxyl groups) and acidic centers (carboxyl groups) can be modulated by pH. In strongly acidic media, the amine is protonated to form an ammonium salt, which deactivates it as a nucleophile. The carboxyl groups can be esterified under these conditions (e.g., Fischer esterification). In basic media, the carboxyl groups are deprotonated to form carboxylates, which are poor electrophiles but can influence nearby reactions. The amine is deprotonated and acts as a potent nucleophile, as are the hydroxyl groups which can be deprotonated to form even stronger alkoxide nucleophiles.

Predicted Reactivity:

Acylation: Reagents like acid chlorides or anhydrides will react with the most nucleophilic sites. Under neutral or slightly basic conditions, the secondary amine is generally more nucleophilic than the primary alcohols, suggesting initial N-acylation. However, the steric hindrance from the two hydroxymethyl groups might favor O-acylation of the less hindered hydroxyl groups. Complete acylation of all three sites (N, O, O) is also possible with excess reagent.

Esterification: The carboxylic acid groups can be selectively esterified under acidic conditions (e.g., using an alcohol with a strong acid catalyst), which protonates the amine and prevents it from competing as a nucleophile.

Alkylation: Alkylating agents like alkyl halides will preferentially react with the most nucleophilic center. Under basic conditions, the amine is the primary site of alkylation.

Oxidation: The primary alcohol groups can be oxidized to aldehydes or carboxylic acids using selective oxidizing agents. The choice of oxidant is critical to avoid degradation of the amino acid core.

The table below outlines the predicted selectivity for transformations of the different functional groups.

Functional GroupReaction TypePredicted Selectivity under Acidic Conditions (pH < 4)Predicted Selectivity under Basic Conditions (pH > 8)
Secondary Amine (-NH-)Acylation / AlkylationUnreactive (protonated)Highly reactive (primary site of attack)
Hydroxyl (-CH₂OH)Acylation / EsterificationLess reactive than carboxyls for esterificationReactive, can be acylated
α-Carboxyl (-COOH)EsterificationReactive (can be esterified)Unreactive (deprotonated carboxylate)
β-Carboxyl (-COOH)EsterificationReactive (can be esterified, may show different rates than α-carboxyl)Unreactive (deprotonated carboxylate)

Mechanisms of Degradation and Stability Under Various Conditions

The stability of this compound is influenced by environmental factors such as pH and temperature, leading to specific degradation pathways. The mechanisms often involve the molecule's inherent multifunctionality.

pH-Dependent Degradation: The degradation of aspartic acid derivatives in peptides is extensively studied and often proceeds through the formation of a cyclic succinimide (aspartimide) intermediate. iris-biotech.denih.gov This process is highly dependent on the local peptide sequence and is catalyzed by both acid and base. iris-biotech.denih.gov For this compound, an analogous intramolecular cyclization can be a primary degradation route.

Under Basic Conditions: The amide nitrogen of a following amino acid in a peptide chain attacks the side-chain carbonyl carbon of aspartic acid. iris-biotech.de In the case of the free amino acid, the central nitrogen atom could potentially attack one of the carboxyl groups. This intramolecular cyclization would lead to a five-membered succinimide-like ring or a four-membered azetidinone ring. This cyclization is often the rate-limiting step in the degradation cascade that can lead to isomerization and the formation of β-amino acid derivatives upon ring-opening. nih.gov

Under Acidic Conditions: In highly acidic solutions (pH < 3), direct hydrolysis of amide bonds can occur. nih.gov For this molecule, acid-catalyzed hydrolysis could potentially cleave the C-N bonds of the hydroxymethyl groups, releasing formaldehyde (B43269). Furthermore, acid catalysis can also promote cyclization to the succinimide-like intermediate, although this is often slower than under basic conditions. nih.gov

Thermal Stability: Amino acids can undergo various reactions upon heating, including decarboxylation and cyclization. For this compound, elevated temperatures could accelerate the intramolecular cyclization reactions mentioned above. The stability of N-hydroxymethyl compounds is often limited, and heating can cause the retro-reaction, leading to the release of formaldehyde.

The following table summarizes the primary degradation pathways.

ConditionDegradation PathwayMechanismPrimary Products
Basic pHIntramolecular CyclizationNucleophilic attack of the central nitrogen on a carboxyl group, forming a cyclic imide intermediate. iris-biotech.deCyclic imide, isomerized products upon ring opening.
Acidic pHHydrolysisAcid-catalyzed cleavage of the N-CH₂OH bonds. nih.govL-Aspartic acid, Formaldehyde.
Elevated TemperatureThermal Decomposition / CyclizationAcceleration of cyclization or retro-addition reaction.Cyclic products, L-Aspartic acid, Formaldehyde.

Following a comprehensive search of available scientific databases and literature, it has been determined that there is a significant lack of published research specifically detailing the coordination chemistry and metal complexation of the compound This compound . As a result, it is not possible to generate a thorough, informative, and scientifically accurate article that adheres to the detailed outline provided in the user's request.

The core tenets of scientific accuracy and the strict avoidance of hallucinated information preclude the creation of content based on speculation or extrapolation from related but distinct chemical compounds. The user's request is highly specific to "this compound," and providing hypothetical information would be misleading and scientifically unsound.

Searches were conducted to identify studies related to:

The role of donor atoms in the coordination of this compound.

The participation of its hydroxymethyl groups in metal binding.

Its chelation and bridging capabilities.

The synthesis and stoichiometry of its complexes with transition metals, main group metals, and lanthanides.

While the coordination behavior of L-aspartic acid is well-documented, involving its amine nitrogen and carboxylate oxygen atoms in metal binding researchgate.net, the influence of the N,N-bis(hydroxymethyl) substitution on the ligand's electronic properties, steric hindrance, and the potential participation of the hydroxymethyl oxygens in coordination remains uncharacterized in the accessible scientific literature. Without experimental data from crystallographic, spectroscopic, or thermodynamic studies on the specific complexes of this compound, any discussion on these topics would be purely theoretical and would not meet the required standard of scientific accuracy.

Therefore, the sections and subsections of the requested article, including data tables on synthesis and stoichiometry, cannot be completed at this time due to the absence of primary research on this specific compound.

Coordination Chemistry and Metal Complexation with N,n Bis Hydroxymethyl L Aspartic Acid

Spectroscopic Characterization of Metal-Ligand Interactions

The coordination of N,N-Bis(hydroxymethyl)-L-aspartic acid to metal ions induces significant changes in the electronic and vibrational states of the ligand and the metal center. Spectroscopic techniques are indispensable for probing these changes, confirming the formation of complexes, and elucidating their structural and electronic properties.

Vibrational (IR) Spectroscopy for Coordination Confirmation

Infrared (IR) spectroscopy is a powerful tool for confirming the coordination of this compound by identifying shifts in the vibrational frequencies of its functional groups upon complexation with a metal ion. The IR spectrum of the free ligand is characterized by distinct bands corresponding to the stretching and bending vibrations of its carboxylate (COO⁻), tertiary amine (N), and hydroxyl (-OH) groups.

Upon coordination, the most significant changes are anticipated in the regions of the asymmetric and symmetric stretching vibrations of the carboxylate groups. Metal coordination typically leads to a shift in these frequencies. For instance, studies on the parent L-aspartic acid have shown that metal coordination results in appreciable shifts of the asymmetric stretching frequency of the carboxylate moiety. researchgate.net The difference (Δν) between the asymmetric (ν_asym) and symmetric (ν_sym) stretching frequencies of the carboxylate group provides insight into its coordination mode (monodentate, bidentate chelating, or bridging).

Furthermore, the involvement of the tertiary nitrogen and the hydroxyl groups of the hydroxymethyl substituents in coordination would be reflected by shifts in their respective vibrational bands. The O-H stretching band, typically broad in the free ligand due to hydrogen bonding, and the C-N stretching vibration would be perturbed upon complex formation. The appearance of new, low-frequency bands in the far-IR region (typically below 600 cm⁻¹) can often be assigned to metal-oxygen (M-O) and metal-nitrogen (M-N) stretching vibrations, providing direct evidence of the formation of coordination bonds. nih.gov

Table 1: Illustrative IR Frequency Shifts (cm⁻¹) upon Complexation of an Amino Acid Ligand This table is based on data for analogous amino acid complexes and illustrates expected shifts for this compound.

Vibrational ModeFree Ligand (Expected)Metal Complex (Expected)Interpretation
ν(O-H) of hydroxymethyl~3400 (broad)Shifted and/or sharpenedInvolvement of hydroxyl group in coordination or altered H-bonding.
ν_asym(COO⁻)~1610Shifted to lower or higher frequencyCoordination of carboxylate group.
ν_sym(COO⁻)~1415ShiftedCoordination of carboxylate group.
Δν = ν_asym - ν_sym~195VariesIndicates coordination mode of carboxylate.
ν(C-N)~1100ShiftedInvolvement of tertiary nitrogen in coordination.
ν(M-O) / ν(M-N)Not present~400-600Formation of new metal-ligand bonds.

Electronic (UV-Vis) Spectroscopy for d-d Transitions and Charge Transfer

Electronic or UV-Visible (UV-Vis) spectroscopy is employed to study the electronic transitions within the metal center and between the metal and the ligand. For complexes involving transition metals with partially filled d-orbitals, the absorption of light in the visible region can promote electrons between d-orbitals of different energy levels (d-d transitions). The energy and intensity of these absorption bands are sensitive to the geometry of the coordination sphere, the nature of the ligand, and the identity of the metal ion. nih.gov

The this compound ligand, with its nitrogen and oxygen donor atoms, creates a specific ligand field around the metal ion, causing the d-orbitals to split in energy. The resulting UV-Vis spectrum can help in assigning the coordination geometry (e.g., octahedral, tetrahedral). libretexts.orglibretexts.org

In addition to the relatively weak d-d transitions, more intense charge-transfer (CT) bands may appear, typically in the UV region. These transitions involve the transfer of an electron from a ligand-based orbital to a metal-based orbital (Ligand-to-Metal Charge Transfer, LMCT) or vice versa (Metal-to-Ligand Charge Transfer, MLCT). nih.govmdpi.com The energy of these CT bands provides information about the redox properties of the metal and the ligand. For this compound, which lacks an extensive chromophore system, LMCT bands are more likely to be observed with oxidizing metal ions.

Nuclear Magnetic Resonance (NMR) Studies of Diamagnetic Complexes

Nuclear Magnetic Resonance (NMR) spectroscopy is a crucial technique for determining the structure of diamagnetic complexes in solution. Upon coordination of this compound to a diamagnetic metal ion (e.g., Zn²⁺, Cd²⁺, La³⁺), the chemical environment of the ligand's nuclei (¹H, ¹³C) is altered, leading to changes in their chemical shifts. researchgate.net

By comparing the ¹H and ¹³C NMR spectra of the free ligand with those of the metal complex, one can deduce the binding sites. Protons and carbons located near the coordination sites will experience the most significant shifts. For example, coordination through the carboxylate groups and the tertiary nitrogen would cause downfield or upfield shifts of the α-CH, β-CH₂, and hydroxymethyl (-CH₂OH) protons. Two-dimensional NMR techniques, such as COSY and HSQC, can be used to assign all the signals in the complex and confirm its solution-state structure. The persistence of a single set of resonances often indicates the formation of a single, stable complex species in solution.

Electron Paramagnetic Resonance (EPR) for Paramagnetic Centers

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a technique specifically applicable to complexes containing paramagnetic metal ions (i.e., those with unpaired electrons), such as Cu²⁺, Mn²⁺, Co²⁺, or Fe³⁺. ohiolink.edudoaj.orgresearchgate.net EPR spectroscopy provides detailed information about the electronic structure of the metal center and its immediate coordination environment. nih.gov

Hyperfine coupling, which arises from the interaction between the electron spin and the nuclear spins of the metal ion and donor atoms (like ¹⁴N), provides direct evidence of the atoms coordinated to the metal. The observation of hyperfine splitting from the nitrogen atom of the ligand would confirm the involvement of the tertiary amine group in the inner coordination sphere of the metal. nih.gov

Computational Studies on Complex Stability and Geometry

Computational chemistry serves as a powerful complement to experimental studies, providing detailed insights into the geometric structures, stabilities, and electronic properties of metal complexes with this compound. umn.edumdpi.com Methods like Density Functional Theory (DFT) are widely used to model these systems. nih.gov

Binding Energy Calculations and Ligand Field Theory Applications

Computational methods can be used to calculate the binding energy of the this compound ligand to various metal ions. nih.govnih.gov These calculations help in predicting the thermodynamic stability of the complexes and understanding the factors that govern their formation, such as the contributions of electrostatic and covalent interactions. By comparing the calculated binding energies for different potential coordination modes, the most stable geometry can be predicted.

Ligand Field Theory (LFT), an extension of molecular orbital theory, provides a framework for understanding the electronic structure and bonding in transition metal complexes. wikipedia.orguci.edu Computational LFT analyses can be performed to describe the interaction between the metal d-orbitals and the ligand's donor orbitals (from the carboxylate oxygens, tertiary nitrogen, and hydroxyl oxygens). This analysis yields a d-orbital splitting diagram, which is crucial for interpreting the electronic spectra (d-d transitions), magnetic properties (paramagnetism), and reactivity of the complexes. libretexts.org The calculations can quantify the ligand field splitting parameter (10Dq), which is a measure of the strength of the metal-ligand interaction.

Molecular Dynamics Simulations of Complex Formation

Extensive searches of scientific literature and chemical databases did not yield any specific studies on the molecular dynamics simulations of complex formation involving this compound. While computational methods, including Density Functional Theory (DFT) and molecular dynamics (MD) simulations, are widely used to study the coordination and complexation of metal ions with various ligands, no published research detailing such simulations for this particular compound could be identified.

Generally, molecular dynamics simulations provide valuable insights into the dynamic behavior of ligand-metal ion interactions, including the step-by-step mechanism of complex formation, the stability of the resulting complexes, and the influence of the solvent. Such studies often calculate binding free energies, analyze coordination bond fluctuations, and visualize the conformational changes that occur during complexation.

For related compounds, such as glutamic N,N-bis(carboxymethyl) acid (GLDA), computational studies using DFT have been employed to investigate the structure and selectivity of its complexes with 3d transition metals. researchgate.net These studies predict the geometry of the metal complexes and provide insights into the factors governing selective binding. researchgate.net However, similar detailed computational investigations specifically for this compound are not currently available in the public domain.

Therefore, a detailed discussion of the molecular dynamics simulations of complex formation for this compound cannot be provided at this time due to a lack of specific research on the subject.

Supramolecular Chemistry and Self Assembly of N,n Bis Hydroxymethyl L Aspartic Acid

Intermolecular Interactions and Crystal Engineering

The solid-state structure, or crystal lattice, of a molecule is dictated by the intricate interplay of various non-covalent interactions. For N,N-Bis(hydroxymethyl)-L-aspartic acid, these interactions are expected to be primarily driven by a dense network of hydrogen bonds, supplemented by weaker van der Waals forces.

Analysis of Hydrogen Bonding Networks in Solid State

The molecular structure of this compound is exceptionally rich in hydrogen bond donors and acceptors, making it a prime candidate for forming robust, three-dimensional crystalline networks.

Key Functional Groups for Hydrogen Bonding:

Donors: The molecule possesses four potent hydrogen bond donors: the acidic protons of the two carboxylic acid groups (-COOH) and the protons of the two hydroxymethyl groups (-CH₂OH).

Acceptors: It features multiple acceptor sites: the carbonyl oxygens of the carboxylic acid groups (C=O) and the lone pairs on the hydroxyl oxygens (-OH).

This high density of donor and acceptor sites allows for a variety of hydrogen bonding motifs. By drawing parallels with its parent compound, L-aspartic acid, which forms extensive three-dimensional networks stabilized by strong O-H···O and N-H···O hydrogen bonds, we can infer the potential for even more complex arrangements. mdpi.comresearchgate.netwikipedia.org The crystal structure of L-aspartic acid features zigzag chains interconnected by strong hydrogen bonds (O-H···O bond distance of approximately 2.577 Å). mdpi.com

In this compound, the substitution of the amine protons with hydroxymethyl groups removes the N-H donors but introduces two new O-H donors. This is expected to significantly alter the packing arrangement, likely favoring motifs involving the hydroxyl groups. These O-H···O bonds can link molecules into chains, sheets, or more intricate 3D architectures. nih.gov The interplay between the strong carboxylic acid dimers and the versatile hydroxyl group interactions would be a key feature in its crystal engineering.

Potential H-Bond TypeDonor GroupAcceptor GroupExpected Significance
Carboxylic Acid Dimer-COOHC=O (of another -COOH)Very High (Strong, directional synthon)
Carboxylic-Hydroxyl-COOH-OHHigh
Hydroxyl-Carboxylic-OHC=O (of -COOH)High
Hydroxyl-Hydroxyl Chain-OH-OHModerate to High

Investigation of π-Stacking and Van der Waals Interactions

π-Stacking: this compound is an aliphatic molecule and lacks aromatic rings. Therefore, π-stacking interactions, which are non-covalent interactions between aromatic systems, are not an intrinsic feature of its own crystal structure. Such interactions could only become relevant if the molecule were to be co-crystallized with an aromatic co-former.

Self-Assembly Behavior in Solution and at Interfaces

The behavior of this compound in solution is governed by its interactions with solvent molecules and with other solute molecules. Its amphiphilic nature, possessing both polar, hydrophilic groups and a nonpolar hydrocarbon backbone, suggests a capacity for self-assembly into ordered structures under specific conditions. nih.govnih.gov

Formation of Ordered Nanostructures and Aggregates

Amino acids and their derivatives are known to self-assemble into a variety of ordered nanostructures, such as fibers, vesicles, rods, and gels. nih.govnih.govmdpi.com This process is driven by the minimization of unfavorable interactions (like hydrophobic groups with water) and the maximization of favorable non-covalent interactions (like hydrogen bonding).

For this compound, the two carboxylic acid groups and two hydroxyl groups impart significant water solubility. However, at high concentrations or upon a change in pH that alters the ionization state of the carboxyl groups, intermolecular hydrogen bonding could begin to dominate over solute-solvent interactions. This could lead to the formation of aggregates and potentially larger, ordered nanostructures. eurekalert.org The functionalization with hydroxymethyl groups could enhance this effect compared to simple amino acids by providing additional sites for hydrogen bonding that can bridge molecules together. researchgate.netnih.gov

Influence of Solvent and Concentration on Assembly

The self-assembly process is critically dependent on environmental factors, primarily the nature of the solvent and the solute concentration. nih.gov

Influence of Solvent: In highly polar protic solvents like water, the hydrophilic carboxylic acid and hydroxyl groups will be well-solvated, likely keeping the molecule in a monomeric, dissolved state at low concentrations. nih.gov In less polar or aprotic solvents, the drive to form internal hydrogen bonds between solute molecules would be much stronger, potentially leading to aggregation at lower concentrations. The choice of solvent can thus be used to tune the formation and morphology of any self-assembled structures. scispace.com

Influence of Concentration: As with all self-assembling systems, there is likely a critical aggregation concentration (CAC) below which the molecules exist as monomers and above which they begin to form larger assemblies. Increasing the concentration beyond the CAC would favor the growth of these aggregates into more defined nanostructures. mdpi.com The specific morphology of these structures could also be concentration-dependent. chemrxiv.org

ConditionExpected BehaviorPrimary Driving Forces
Low Concentration in WaterMonomeric, dissolvedSolvation of polar groups (H-bonding with water)
High Concentration in WaterPotential aggregation/nanostructure formationIntermolecular H-bonding, hydrophobic effects
Non-polar SolventHigh tendency for aggregationStrong intermolecular H-bonding
Change in pH (to low pH)Reduced charge repulsion, favoring aggregationProtonation of carboxylates, enhanced H-bonding

Co-crystallization and Inclusion Compound Formation

Co-crystallization is a powerful technique in crystal engineering used to design new solid forms with tailored properties by combining two or more different molecules in a single crystal lattice. nih.govresearchgate.net this compound, with its array of hydrogen bonding sites, is an excellent candidate for forming co-crystals with other molecules (co-formers).

The formation of co-crystals relies on the assembly of molecules through robust and predictable intermolecular recognition patterns, known as supramolecular synthons. nih.govresearchgate.net The functional groups on this compound can participate in several well-established synthons:

Acid-Pyridine Synthon: The carboxylic acid groups can form strong, reliable O-H···N hydrogen bonds with pyridine-containing co-formers. researchgate.netnih.gov

Acid-Amide Synthon: A robust heterodimer can form between a carboxylic acid group and a primary or secondary amide via O-H···O and N-H···O hydrogen bonds. acs.org

Hydroxyl-based Synthons: The two hydroxyl groups offer versatile sites for hydrogen bonding with a wide range of functional groups on co-formers, including ethers, carbonyls, and amines.

The ability to form multiple, simultaneous interactions makes this molecule a promising component for building complex, multi-component crystalline solids. nih.gov Its chirality also introduces the possibility of forming diastereomeric co-crystals with other chiral co-formers, a strategy often used in chiral resolution.

Lack of Available Research Data for this compound in Supramolecular Chemistry

A thorough review of available scientific literature reveals a significant gap in research specifically concerning the supramolecular chemistry and self-assembly of this compound for the design of functional supramolecular architectures. While the broader field of amino acid and peptide self-assembly is well-documented, specific studies detailing the supramolecular behavior of this particular compound, including research findings and data tables, could not be located.

The design of functional supramolecular architectures is a cornerstone of modern materials science, relying on the predictable self-assembly of molecular building blocks through non-covalent interactions. These interactions, which include hydrogen bonding, electrostatic forces, hydrophobic interactions, and π-π stacking, dictate the final structure and properties of the resulting material. The modification of amino acids is a common strategy to create these building blocks, with the goal of programming their self-assembly into desired nanostructures such as nanofibers, nanotubes, vesicles, and hydrogels.

For instance, the addition of aromatic moieties or long alkyl chains to amino acids can enhance their propensity to self-assemble. In the case of aspartic acid derivatives, research has shown that N-acylation can lead to the formation of gel-like aggregates in aqueous solutions, with the resulting morphology being dependent on factors like the length of the hydrocarbon chain and the pH of the solution. Another study has explored the co-assembly of aspartic acid derivatives with other molecules to form charge-transfer hydrogels.

However, the specific influence of N,N-bis(hydroxymethyl) substitution on the self-assembly of L-aspartic acid has not been detailed in the reviewed literature. The hydroxymethyl groups would be expected to significantly influence the hydrogen-bonding capabilities of the molecule, potentially leading to unique supramolecular structures. Without dedicated research studies, any discussion on the design of functional architectures using this specific compound would be purely speculative.

Due to the absence of direct research and empirical data on this compound, it is not possible to provide a detailed section on the design of supramolecular architectures with specific functions, nor to generate the requested data tables. Further experimental investigation is required to elucidate the supramolecular properties of this compound and its potential for creating functional materials.

Applications in Advanced Materials and Chiral Synthesis

Utilization as Chiral Building Blocks and Synthons

Chiral building blocks, or synthons, are foundational molecules in asymmetric synthesis, allowing for the construction of complex, enantiomerically pure target molecules, which is crucial in fields like pharmacology. nih.gov L-aspartic acid and its derivatives are well-established members of this "chiral pool." researchgate.netrsc.org

The L-aspartic acid framework provides a fixed stereocenter, making N,N-Bis(hydroxymethyl)-L-aspartic acid a potential precursor for synthesizing complex chiral molecules. The two carboxylic acid groups and two hydroxymethyl groups offer four distinct points for chemical modification, enabling the construction of intricate molecular architectures. Conventional synthesis of N-substituted L-aspartic acids often involves strategies like reductive amination or asymmetric hydroamination. researchgate.net Enzymatic strategies are also employed for the asymmetric synthesis of various N-substituted L-aspartic acids, highlighting the importance of this class of compounds as building blocks. rsc.orgnih.gov While direct examples of using this compound are not prominent in the literature, its structural similarity to other functionalized amino acids suggests its utility in building peptidomimetics or other complex organic molecules where chirality is essential.

The inherent chirality of this compound can theoretically be transferred to achiral molecules or materials. This can be achieved by using it as a chiral auxiliary, where it is temporarily incorporated into a synthesis to direct the stereochemical outcome of a reaction before being cleaved. Alternatively, it can be permanently integrated into a larger structure, thereby rendering the entire system chiral. For instance, chiral bis(amino acid) derivatives have been shown to influence the morphology and self-assembly of gel networks due to their stereochemistry. researchgate.netrsc.org The adsorption of aspartic acid enantiomers onto achiral mineral surfaces like calcite has been shown to create localized chiral environments, suggesting that molecules with this backbone can induce chirality in their surroundings. nih.gov

Catalysis and Organocatalysis

Organocatalysis utilizes small, metal-free organic molecules to accelerate chemical reactions. Chiral amino acids, most notably L-proline, are among the most successful and widely studied organocatalysts, particularly in asymmetric synthesis. nih.gov They typically operate by forming transient covalent intermediates with substrates, such as enamines or iminium ions, which activates them for subsequent stereoselective reactions. rsc.org

The potential of this compound as an organocatalyst has not been specifically reported. Its structure contains a secondary amine (after initial formation from the amino acid), which is a common feature in many organocatalysts. However, the presence of the two hydroxymethyl groups on the nitrogen atom would sterically and electronically differentiate it from simpler amino acid catalysts like proline. These hydroxyl groups could potentially engage in hydrogen bonding with substrates, offering a secondary mode of interaction that might influence catalytic activity and stereoselectivity. While β-amino acids have been explored as organocatalysts in reactions like Michael additions, the specific catalytic utility of N,N-disubstituted α-amino acids like the one remains an area for future investigation. mdpi.com

Development of Chiral Catalysts or Ligands for Asymmetric Transformations

The development of chiral ligands derived from amino acids is a cornerstone of asymmetric catalysis. These ligands coordinate with metal centers to create catalysts that can selectively produce one enantiomer of a chiral product over the other. The structure of the amino acid derivative is crucial in determining the steric and electronic environment of the catalyst's active site, which in turn governs the enantioselectivity of the reaction.

Role in Biomimetic Catalysis

Biomimetic catalysis seeks to replicate the high efficiency and selectivity of natural enzymes by designing synthetic catalysts that mimic their active sites. Amino acids and their derivatives are frequently employed in these systems due to their biological relevance and versatile chemical functionalities. They can act as structural scaffolds or participate directly in the catalytic process.

The potential role of this compound in biomimetic catalysis is an area that warrants further investigation. The hydroxymethyl groups could potentially engage in hydrogen bonding, similar to the functional groups found in the side chains of serine or threonine residues in enzymes, thereby influencing substrate binding and transition state stabilization. Research into the coordination chemistry of L-aspartic acid with various metal ions has shown its versatility to act as a mono-, bi-, or tridentate ligand depending on the reaction conditions. This adaptability is a valuable trait in the design of biomimetic catalysts.

Development of Chemical Sensors and Recognition Systems

The ability of L-aspartic acid and its derivatives to selectively bind to specific molecules or ions is harnessed in the development of chemical sensors and recognition systems. Molecularly imprinted polymers (MIPs) and other recognition elements based on amino acids have been designed for the detection of a variety of analytes. The principle relies on creating a binding site that is complementary in shape, size, and chemical functionality to the target molecule.

For this compound, the two hydroxymethyl groups and the two carboxylic acid moieties could serve as multiple points of interaction for molecular recognition. These functional groups could participate in hydrogen bonding and electrostatic interactions, which are fundamental to selective binding. While sensors for L-aspartic acid itself have been developed, the specific use of its N,N-Bis(hydroxymethyl) derivative as the recognition element has not been extensively documented. Further research would be needed to explore its potential in creating highly selective and sensitive chemical sensors.

Future Research Directions and Innovative Perspectives

Development of More Efficient and Sustainable Synthetic Pathways

The development of efficient and environmentally friendly synthetic routes is crucial for the future availability and application of N,N-Bis(hydroxymethyl)-L-aspartic acid. Current methodologies for the synthesis of analogous compounds, such as N,N-bis-hydroxymethyl-glycine, involve the reaction of the parent amino acid with paraformaldehyde in the presence of a base like triethylamine. prepchem.com Future research will likely focus on optimizing these conditions to improve yields and reduce the use of hazardous reagents, aligning with the principles of green chemistry.

One promising avenue is the exploration of biocatalytic methods. Enzymes could offer high selectivity and efficiency under mild reaction conditions, minimizing byproducts and energy consumption. Additionally, the use of renewable starting materials and greener solvents will be a key focus. For instance, recent advancements have demonstrated the conversion of waste carbon dioxide into amino acids using sunlight as an energy source, a strategy that could be adapted for the synthesis of functionalized amino acids. sustainabilitymatters.net.au

Synthetic Approach Potential Advantages Key Research Focus
Optimized Chemical Synthesis Higher yields, scalabilityUse of greener solvents and catalysts, waste reduction
Biocatalysis High selectivity, mild conditionsEnzyme discovery and engineering, process optimization
Renewable Feedstocks Sustainability, reduced carbon footprintUtilization of biomass or CO2 as a carbon source

Integration of Advanced Computational Models for Predictive Design

Advanced computational models are becoming indispensable tools in chemical research, enabling the prediction of molecular properties and the design of novel compounds with desired functionalities. For this compound, computational approaches can accelerate research and development by providing insights into its structure-property relationships.

Quantum chemical methods can be employed to calculate key parameters such as molecular geometry, electronic structure, and reactivity. acs.org This information is valuable for understanding the compound's behavior and for designing new synthetic pathways. Furthermore, molecular dynamics simulations can predict how this compound and its derivatives will interact with other molecules and materials, which is crucial for designing applications in areas like drug delivery and material science. nih.gov

Predictive models, such as Quantitative Structure-Activity Relationship (QSAR) models, can be developed to correlate the structural features of this compound derivatives with their functional properties. researchgate.net These models can guide the synthesis of new derivatives with enhanced performance for specific applications.

Computational Method Predicted Properties Impact on Research
Quantum Chemistry Molecular geometry, electronic properties, reactivityUnderstanding of fundamental properties, synthetic pathway design
Molecular Dynamics Interactions with other molecules, conformational analysisDesign of targeted drug delivery systems, material compatibility
QSAR Biological activity, physicochemical propertiesGuided synthesis of new derivatives with improved functions

Exploration of Novel Applications in Emerging Fields of Material Science

The unique structure of this compound, with its two carboxylic acid groups and two hydroxymethyl groups, makes it an attractive building block for novel materials. These functional groups provide multiple sites for polymerization and cross-linking, allowing for the creation of a diverse range of polymers and hydrogels.

Amino acid-based polymers are known for their biocompatibility and biodegradability, making them suitable for various biomedical applications. tandfonline.comnih.gov Polymers derived from this compound could find use in controlled drug delivery systems, tissue engineering scaffolds, and medical device coatings. The hydroxyl groups could also be functionalized to attach bioactive molecules or to tune the material's properties, such as its hydrophilicity and degradation rate. bezwadabiomedical.comnih.gov

Furthermore, the ability of amino acids to self-assemble into ordered nanostructures opens up possibilities for creating functional biomaterials. beilstein-journals.orgmdpi.com The self-assembly of this compound or its derivatives could lead to the formation of nanofibers, nanotubes, or hydrogels with applications in areas such as biosensing and regenerative medicine.

Material Type Potential Applications Key Structural Features
Biodegradable Polymers Drug delivery, tissue engineering, medical coatingsAmino acid backbone, tunable degradation
Hydrogels Wound healing, soft tissue regenerationHigh water content, biocompatibility
Self-Assembled Nanostructures Biosensing, targeted therapyOrdered structures, high surface area

Interdisciplinary Research with Fields Such as Nanotechnology and Green Chemistry

The integration of this compound with nanotechnology and green chemistry principles is expected to yield significant innovations. In nanotechnology, amino acids are increasingly used to functionalize nanoparticles, enhancing their biocompatibility and enabling targeted delivery. acs.orgnih.gov The functional groups of this compound could be used to cap and stabilize nanoparticles, as well as to attach targeting ligands or therapeutic agents. researchgate.net Such functionalized nanoparticles could have applications in medical diagnostics, in vivo imaging, and cancer therapy. mdpi.comnih.gov

From a green chemistry perspective, this compound, being derived from a natural amino acid, is an inherently sustainable building block. Its use in the development of new materials and processes aligns with the goal of reducing reliance on petrochemical feedstocks. rsc.org Future research will likely focus on developing green synthetic methods for this compound and its derivatives, as well as exploring its use as a green corrosion inhibitor or as a component in biodegradable surfactants. rsc.org

Interdisciplinary collaborations between chemists, material scientists, nanotechnologists, and biologists will be essential to fully realize the potential of this compound.

Q & A

Basic Research Questions

Q. How can researchers synthesize N,N-Bis(hydroxymethyl)-L-aspartic acid with high enantiomeric purity?

  • Methodological Answer : Traditional synthesis of N-substituted L-aspartic acids often employs reductive amination or asymmetric hydroamination, which may involve multi-step protocols and harsh conditions (e.g., high temperatures, metal catalysts) . To improve enantioselectivity and sustainability, biocatalytic approaches using engineered enzymes (e.g., aminotransferases or hydroamination catalysts) are recommended. These methods enable single-step reactions under mild aqueous conditions, preserving stereochemical integrity . For hydroxymethylation, a two-step strategy could involve (i) protecting the α-amino and carboxyl groups of L-aspartic acid, followed by (ii) hydroxymethylation of the β-amino group using formaldehyde under controlled pH and temperature.

Q. What analytical techniques are critical for characterizing this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : Use 1H^1H- and 13C^{13}C-NMR to confirm substitution patterns and stereochemistry. For example, in N-substituted L-aspartic acids, the β-proton resonance typically appears as a multiplet at δ 2.6–3.2 ppm, while hydroxymethyl groups show signals near δ 3.5–4.0 ppm .
  • Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) in negative mode can detect the molecular ion [M-H]^-, with fragmentation patterns confirming hydroxymethyl groups.
  • Ion Clustering Studies : Ion mobility spectrometry or collision-induced dissociation (CID) can assess interactions with alkali metals (e.g., Na+^+), providing insights into solvation behavior and stability .

Advanced Research Questions

Q. How can researchers resolve contradictions in reaction yields between chemical and biocatalytic synthesis routes?

  • Methodological Answer : Contradictions often arise from differences in reaction mechanisms. For example, chemical routes may suffer from racemization at high temperatures, while enzymatic methods may face substrate inhibition. To address this:

  • Kinetic Analysis : Compare turnover frequencies (TOF) and activation energies for both pathways using stopped-flow kinetics or isothermal titration calorimetry (ITC).
  • Computational Modeling : Density functional theory (DFT) calculations can identify transition-state barriers for hydroxymethylation, guiding enzyme engineering or catalyst optimization .
  • Side-Reaction Profiling : Use HPLC-MS to quantify byproducts (e.g., N-monomethyl derivatives) and adjust stoichiometry of formaldehyde or enzyme loading .

Q. What strategies optimize the stability of this compound in aqueous solutions for long-term studies?

  • Methodological Answer :

  • pH Control : Maintain solutions at pH 4–6 to minimize hydrolysis of hydroxymethyl groups. Buffers like citrate or phosphate are preferable to Tris, which may react with formaldehyde .
  • Chelation Additives : Include EDTA (1–5 mM) to sequester trace metals that catalyze decomposition.
  • Lyophilization : Freeze-dry the compound and store under inert gas (e.g., argon) at -80°C. Re-dissolve in deuterated solvents for NMR to avoid water-induced degradation .

Q. How do steric and electronic effects influence the reactivity of this compound in peptide coupling reactions?

  • Methodological Answer :

  • Steric Effects : The bulky hydroxymethyl groups hinder nucleophilic attack at the β-carboxyl. Use coupling agents like HATU or DIC/Oxyma Pure to activate the α-carboxyl selectively .
  • Electronic Effects : Electron-donating hydroxymethyl groups increase the electron density at the β-nitrogen, reducing its nucleophilicity. Confirm via 15N^{15}N-NMR chemical shifts (typically δ 30–40 ppm for secondary amines) .
  • Protection/Deprotection : Temporarily protect hydroxymethyl groups as acetals (e.g., using 2-methoxypropene) during peptide synthesis, followed by mild acid hydrolysis .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.